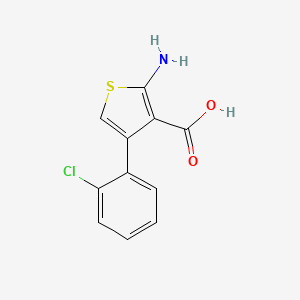
Benzyl 2-cyclohexen-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-cyclohexen-1-ylcarbamate is an organic compound with the molecular formula C14H17NO2 It is characterized by a benzyl group attached to a 2-cyclohexen-1-ylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 2-cyclohexen-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-cyclohexen-1-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-cyclohexen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate to amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of benzyl 2-cyclohexen-1-one.
Reduction: Formation of benzyl 2-cyclohexen-1-ylamine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 2-cyclohexen-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential prodrug, where the carbamate group can be enzymatically cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzyl 2-cyclohexen-1-ylcarbamate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where enzymatic hydrolysis releases the active drug. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that facilitate the release or activation of the drug.
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Lacks the cyclohexenyl group, making it less sterically hindered.
Cyclohexenyl carbamate: Lacks the benzyl group, affecting its reactivity and solubility.
Phenyl 2-cyclohexen-1-ylcarbamate: Similar structure but with a phenyl group instead of a benzyl group, which can influence its electronic properties.
Uniqueness: Benzyl 2-cyclohexen-1-ylcarbamate is unique due to the combination of the benzyl and cyclohexenyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
91230-17-0 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
benzyl N-cyclohex-2-en-1-ylcarbamate |
InChI |
InChI=1S/C14H17NO2/c16-14(15-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1,3-5,7-9,13H,2,6,10-11H2,(H,15,16) |
Clé InChI |
BFBDOBJZUPOVMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)




![Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B12068660.png)
![3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12068664.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12068686.png)

![N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12068694.png)



